molecular formula C10H12N2O4S B8816838 N-(4-Nitrobenzyl)cyclopropanesulfonamide CAS No. 1019855-82-3

N-(4-Nitrobenzyl)cyclopropanesulfonamide

Cat. No.: B8816838
CAS No.: 1019855-82-3
M. Wt: 256.28 g/mol
InChI Key: XQVPEHCSXVREPP-UHFFFAOYSA-N
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Description

N-(4-Nitrobenzyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a 4-nitrobenzyl substituent. Sulfonamides are known for their diverse applications in medicinal chemistry and catalysis due to their hydrogen-bonding capabilities and electronic properties. The nitro group in the 4-position of the benzyl moiety introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to other substituents (e.g., methyl, hydroxyl, or chloro groups) .

Properties

CAS No.

1019855-82-3

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]cyclopropanesulfonamide

InChI

InChI=1S/C10H12N2O4S/c13-12(14)9-3-1-8(2-4-9)7-11-17(15,16)10-5-6-10/h1-4,10-11H,5-7H2

InChI Key

XQVPEHCSXVREPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares structural analogs of N-(4-Nitrobenzyl)cyclopropanesulfonamide based on substituents, functional groups, and synthesis methodologies derived from the evidence.

Nitrobenzyl vs. Methylcyclopentyl Groups
  • N-(3-Isocyanato-4-methylcyclopentyl)cyclopropanesulfonamide (): The methylcyclopentyl group provides steric bulk and lipophilicity, favoring applications in hydrophobic environments. Its synthesis involves DPPA and isobutanol at 70°C, yielding intermediates for further functionalization.
  • Nitrobenzyl Group : The 4-nitrobenzyl substituent in the target compound likely enhances electrophilic character, making it suitable for nucleophilic substitution or redox reactions. This contrasts with the methyl group, which lacks significant electronic effects .
Nitro vs. Hydroxyphenyl Groups
  • N-(4-Hydroxyphenyl)benzenesulfonamide (): The hydroxyl group enables intermolecular hydrogen bonding (N–H⋯O and O–H⋯O), improving solubility in polar solvents. In contrast, the nitro group in the target compound would reduce solubility but increase stability toward oxidation .
Nitro vs. Chlorobenzothiazol Groups
  • The carboxamide group differs from sulfonamide in acidity and hydrogen-bonding capacity, which may alter pharmacological properties .

Functional Group Comparisons: Sulfonamide vs. Carboxamide

Compound Functional Group Key Properties Applications Reference
Target Compound Sulfonamide High acidity, strong H-bonding Potential catalysis or drug design Inferred
N-(4-Chlorobenzo[d]thiazol-2-yl)... Carboxamide Moderate acidity, flexible H-bonding Research chemicals, enzyme studies
N-(4-Hydroxyphenyl)benzenesulfonamide Sulfonamide Enhanced solubility via H-bonding Biological evaluation of heterocycles

Structural and Electronic Comparisons

Compound (Example) Substituent Electronic Effect Stability Considerations
This compound 4-Nitrobenzyl Strong electron-withdrawing May decompose under reducing conditions
N-(3-Amino-4-methylcyclopentyl)... Methylcyclopentyl Steric hindrance dominates Stable in basic conditions
N-(4-Hydroxyphenyl)benzenesulfonamide 4-Hydroxyphenyl Electron-donating (resonance) Sensitive to oxidation

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